molecular formula C16H18FN3O3S B3001931 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-57-0

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No.: B3001931
CAS No.: 869075-57-0
M. Wt: 351.4
InChI Key: DBBPRENTQXUXRM-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic product description. Specific biological activity, applications, and mechanism of action for 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine are unconfirmed and must be validated by the supplier. 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a synthetic organic compound intended for research use only. Structurally, it features a guanidine group linked to both a (4-fluorophenyl)sulfonyl moiety and a 2-(2-methoxyphenyl)ethyl chain. This molecular architecture is characteristic of compounds designed to interact with specific enzymatic targets. Based on research into analogous benzenesulfonyl-benzimidazole compounds, this class of molecules has been investigated for its potential as selective inhibitors of aldehyde dehydrogenase enzymes . Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for cellular metabolism and detoxification, and certain isoforms are overexpressed in various human cancers, where they contribute to chemoresistance . Selective small-molecule inhibitors are valuable research tools for probing the biological functions of these enzymes and exploring strategies to overcome drug resistance in oncology research . Researchers should conduct thorough in vitro and in vivo studies to confirm the exact mechanism of action, specificity, and potential applications of this compound.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-15-5-3-2-4-12(15)10-11-19-16(18)20-24(21,22)14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBPRENTQXUXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with guanidine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine has been investigated for its effects on various neurotransmitter systems. It is particularly noted for its interaction with serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

  • Serotonin Receptor Modulation : The compound has shown potential as a modulator of serotonin receptor subtypes, particularly the 5-HT7 receptor, which is implicated in several psychiatric disorders . This modulation can lead to therapeutic effects in conditions such as depression and anxiety.

Neuropharmacology

Research indicates that compounds similar to 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine may exhibit neuroprotective properties. Studies have suggested that these compounds can mitigate neuronal damage and promote neurogenesis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Drug Development

The synthesis of this compound involves advanced organic chemistry techniques, which are crucial for developing new pharmaceuticals. The ability to modify the sulfonamide and guanidine groups allows for the creation of analogs with enhanced efficacy and reduced side effects.

  • Drug Design : The structural characteristics of this compound facilitate the design of new drugs targeting specific biological pathways, particularly those related to neurotransmitter systems .

Case Study 1: Serotonin Receptor Interaction

A study conducted by Lemoine et al. explored the binding affinity of various guanidine derivatives to serotonin receptors. The findings indicated that modifications on the phenyl rings significantly influenced receptor binding and subsequent signaling pathways .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of sulfonamide derivatives in animal models of neurodegeneration. Results demonstrated that certain derivatives, including 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine, reduced markers of oxidative stress and improved cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues with Sulfonyl Groups

Several guanidine sulfonamide derivatives share structural similarities with the target compound. Key examples include:

Compound Substituents Melting Point IR Peaks (SO₂) Key Structural Differences
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (12) - 4-Trifluoromethylbenzylthio
- Chloro, methyl on benzene
210–212 °C 1324, 1129 cm⁻¹ Trifluoromethyl group increases electron withdrawal
1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine (18) - Phenylsulfonylethylthio
- Chloro, methyl on benzene
183–185 °C 1314, 1144 cm⁻¹ Sulfonylethyl chain enhances conformational flexibility
Target Compound - 4-Fluorophenylsulfonyl
- 2-Methoxyphenethyl
Not reported Inferred ~1300–1150 cm⁻¹ Methoxy group provides electron donation; fluorophenyl balances lipophilicity

Key Observations :

  • Compound 18 ’s phenylsulfonylethyl chain may improve membrane permeability compared to the target compound’s methoxyphenethyl group .
Pharmacologically Active Guanidines

Arpromidine (Compound 52) :

  • Structure : N1-[3-(4-Fluorophenyl)-3-pyridin-2-ylpropyl]-N2-[3-(1H-imidazol-4-yl)propyl]guanidine.
  • Activity : Potent H2 agonist (100× histamine’s activity) and moderate H1 antagonist.
  • Comparison: Unlike the target compound, arpromidine contains an imidazole ring and pyridyl group, which are critical for H2 receptor interaction. The target’s sulfonyl group may redirect activity toward non-histamine targets (e.g., sigma receptors) .

DTG (1,3-Di(2-tolyl)guanidine) :

  • Structure : Symmetric diarylguanidine.
  • Activity : High affinity for sigma-1 receptors.
  • Comparison : The target compound’s asymmetric substitution (sulfonyl + methoxyphenethyl) may reduce sigma receptor affinity but improve selectivity for other targets.
Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group in the target compound likely lowers pKa compared to non-sulfonylated guanidines, enhancing solubility in physiological conditions .

Biological Activity

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The synthesis of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine, followed by guanidine addition. The reaction conditions require careful control of temperature and pH to achieve high yields and purity .

Chemical Structure

The compound's IUPAC name is 1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine, and its molecular formula is C16H18FN3O3S. The presence of the fluorine atom enhances its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways, which may contribute to its therapeutic effects .

Biological Activity Data

Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties. It has also been explored for its role as a biochemical probe or inhibitor in various biological systems .

Case Studies

  • Dopamine Transporter Inhibition : A related study on bis(4-fluorophenyl) compounds demonstrated that modifications to the structure could enhance binding affinity at the dopamine transporter (DAT). For instance, a derivative showed improved DAT affinity with a Ki value of 23 nM . This suggests that similar modifications could enhance the efficacy of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine in targeting DAT-related pathways.
  • Serotonin Receptor Interaction : The compound's structural analogs have been investigated for their interactions with serotonin receptors, particularly the 5-HT7 receptor. These studies highlight the potential for developing compounds that can modulate serotonergic activity, which may be beneficial in treating mood disorders .

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of fluorine significantly influences both stability and lipophilicity, enhancing its effectiveness compared to analogs such as 1-(4-Chlorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine .

Compound NameStructureBiological ActivityKi (nM)
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidineStructureAnti-inflammatory, anticancer-
1-(4-Chlorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine-Lower potency than fluorinated analog-
Bis(4-fluorophenyl)methylsulfinylalkyl amines-DAT inhibition23

Q & A

Q. Table 1: Toxicity Profile (EU-GHS/CLP Classification)

Hazard CategoryClassificationPrecautions
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Acute Toxicity (Dermal)Category 4Nitrile gloves required
Acute Toxicity (Inhalation)Category 4Fume hood mandatory

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationSensitivity Threshold
19^19F NMRFluorophenyl group confirmation0.1 mg/mL
HRMSMolecular formula validation1 ppm accuracy
X-ray CrystallographyAbsolute configuration determinationSingle crystal ≥0.2 mm

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